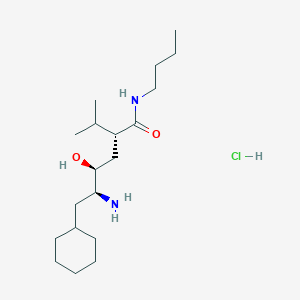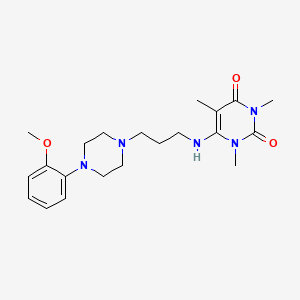
2-(3-Benzyl-4-N-(4-methylpiperazin-1-yl-carbonyl)-2-ketopiperazin-1-yl)hexanoic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 70450 is an inhibitor of aspartyl proteinase. It can be used as an antifungal agent and may have a role in HIV protease inhibition therapy.
Aplicaciones Científicas De Investigación
Synthesis and Application in Medicinal Chemistry
- Synthesis of Piperazine Amides: A study by Koroleva et al. (2011) discusses the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which is a key intermediate in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011).
- Development of Nootropic Agents: Valenta et al. (1994) explored the synthesis of carboxamides with potential nootropic activity, involving aminomethyl-2-oxopyrrolidine and methylpiperazin-1-yl-carbonyl chloride (Valenta et al., 1994).
- Antimicrobial Activity: Research by Patel et al. (2011) on pyridine derivatives, involving compounds with methylpiperazin-1-yl fragments, demonstrated variable antimicrobial activity against bacteria and fungi (Patel et al., 2011).
Chemical Synthesis and Structural Studies
- Practical Synthesis Techniques: Koroleva et al. (2012) elaborated an efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a precursor in the synthesis of pharmaceutical compounds (Koroleva et al., 2012).
- Crystal Structure Analysis: The work of Christensen et al. (2011) on the stereochemical assignment of certain amino derivatives, including compounds with methylpiperazin-1-yl, provides insights into their molecular structure (Christensen et al., 2011).
Exploration of Chemical Properties and Reactions
- Study of Acid Stability: A study by Ho et al. (2011) explored the stability of peptide enolates, including N-substituted amides, which can be related to compounds like 2-(3-Benzyl-4-N-(4-methylpiperazin-1-yl-carbonyl)-2-ketopiperazin-1-yl)hexanoic acid amide (Ho et al., 2011).
- Fragmentation and Reactivity Studies: The fragmentation behavior of protonated benzoylamines, including those with a benzoyl-4-methylpiperazine structure, was studied by Chai et al. (2017), offering insights into the reactivity of similar compounds (Chai et al., 2017).
Propiedades
Número CAS |
142928-23-2 |
|---|---|
Nombre del producto |
2-(3-Benzyl-4-N-(4-methylpiperazin-1-yl-carbonyl)-2-ketopiperazin-1-yl)hexanoic acid amide |
Fórmula molecular |
C19H39ClN2O2 |
Peso molecular |
363 g/mol |
Nombre IUPAC |
(2R,4S,5S)-5-amino-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide;hydrochloride |
InChI |
InChI=1S/C19H38N2O2.ClH/c1-4-5-11-21-19(23)16(14(2)3)13-18(22)17(20)12-15-9-7-6-8-10-15;/h14-18,22H,4-13,20H2,1-3H3,(H,21,23);1H/t16-,17+,18+;/m1./s1 |
Clave InChI |
OSCAGQDAAPBGKK-PWGAQZMISA-N |
SMILES isomérico |
CCCCNC(=O)[C@H](C[C@@H]([C@H](CC1CCCCC1)N)O)C(C)C.Cl |
SMILES |
CCCCNC(=O)C(CC(C(CC1CCCCC1)N)O)C(C)C.Cl |
SMILES canónico |
CCCCNC(=O)C(CC(C(CC1CCCCC1)N)O)C(C)C.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(3-benzyl-4-N-(4-methylpiperazin-1-yl-carbonyl)-2-ketopiperazin-1-yl)hexanoic acid amide A 70450 A-70450 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B1664660.png)






![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)





